molecular formula C15H12N2O4S B8374259 2'-Nitro-4-thiocarbamoyl-biphenyl-2-carboxylic acid methyl ester

2'-Nitro-4-thiocarbamoyl-biphenyl-2-carboxylic acid methyl ester

Cat. No.: B8374259
M. Wt: 316.3 g/mol
InChI Key: DUQCZTSJKAIPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Nitro-4-thiocarbamoyl-biphenyl-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C15H12N2O4S and its molecular weight is 316.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

methyl 5-carbamothioyl-2-(2-nitrophenyl)benzoate

InChI

InChI=1S/C15H12N2O4S/c1-21-15(18)12-8-9(14(16)22)6-7-10(12)11-4-2-3-5-13(11)17(19)20/h2-8H,1H3,(H2,16,22)

InChI Key

DUQCZTSJKAIPMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=S)N)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

O,O′-Diethyl dithiophosphate (available from Aldrich Chemical Company, Inc.; 6.85 g, 36.8 mmol) was added to a solution of compound 4-cyano-2′-nitro-biphenyl-2-carboxylic acid methyl ester (which may be prepared as described for Intermediate 3; 8.62 g, 30.5 mmol) in a mixture of THF (96 mL) and water (24 mL). The resulting mixture was stirred at 80° C. for 45 h and then evaporated to a small volume. Ethyl acetate (500 mL) was added and the mixture was washed with water (250 mL) and sat. NaHCO3 (250 mL), dried over anhydrous sodium sulfate, filtered, evaporated, and purified by silica gel chromatography, using 17-50% ethyl acetate/petroleum ether as eluent, to give 2′-nitro-4-thiocarbamoyl-biphenyl-2-carboxylic acid methyl ester (5.0 g, 52%). 1H NMR (300 MHz, CDCl3) δ 8.50 (d, J=2.1 Hz, 1H), 8.18-8.15 (m, 2H), 7.70-7.54 (m, 3H), 7.32 (s, 1H), 7.30 (s, 1H), 7.24 (d, J=1.2 Hz, 1H), 3.69 (s, 3H).
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
96 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One

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